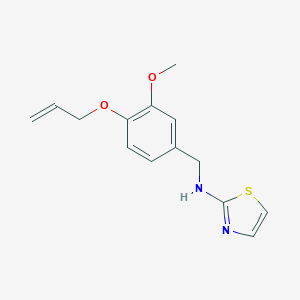![molecular formula C23H23N3O2S B283527 N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide](/img/structure/B283527.png)
N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide, also known as MBPPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MBPPT belongs to a class of compounds known as piperazine derivatives, which have been shown to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
作用機序
The exact mechanism of action of N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide is not fully understood. However, it is believed to act on a number of neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide has been shown to modulate these systems in a way that produces its therapeutic effects.
Biochemical and Physiological Effects:
N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide has been shown to produce a range of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. It has also been extensively studied for its potential therapeutic applications, making it a useful tool for investigating the underlying mechanisms of these effects. However, there are also limitations to the use of N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide in lab experiments. It has not been extensively studied in humans, and its long-term effects are not fully understood.
将来の方向性
There are a number of future directions for research on N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide. One area of interest is its potential use in the treatment of Parkinson's disease. Further research is needed to fully understand the neuroprotective effects of N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide and its potential use in this context. Another area of interest is the development of new piperazine derivatives with improved therapeutic profiles. By understanding the underlying mechanisms of N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide's effects, it may be possible to develop new compounds with even greater therapeutic potential.
合成法
The synthesis of N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide involves a series of chemical reactions that begin with the condensation of 2-methylbenzoyl chloride with piperazine. The resulting intermediate is then reacted with 4-nitrophenyl thiophene-2-carboxylate to yield the final product, N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide. The synthesis of N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide has been optimized to produce high yields and purity, making it a useful compound for research purposes.
科学的研究の応用
N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects in dopaminergic neurons.
特性
分子式 |
C23H23N3O2S |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H23N3O2S/c1-17-5-2-3-6-20(17)23(28)26-14-12-25(13-15-26)19-10-8-18(9-11-19)24-22(27)21-7-4-16-29-21/h2-11,16H,12-15H2,1H3,(H,24,27) |
InChIキー |
WRSYKIGAUQANFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
正規SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide](/img/structure/B283445.png)
![N-[4-(allyloxy)benzyl]-N-{3-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283447.png)
![4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B283448.png)
![4-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283450.png)
![4-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283451.png)
![4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol](/img/structure/B283454.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(1,3-thiazol-2-yl)amine](/img/structure/B283456.png)

![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B283461.png)

![N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B283463.png)

![N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B283465.png)
